2-Oxaspiro[3.5]nonane-6,8-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGBDVLXLBMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2(CC1=O)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303988 | |
| Record name | 2-Oxaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-24-2 | |
| Record name | 2-Oxaspiro[3.5]nonane-6,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Oxaspiro 3.5 Nonane 6,8 Dione
Established Synthetic Routes to 2-Oxaspiro[3.5]nonane-6,8-dione
Cyclization Reactions Utilizing Diethyl Acetonedicarboxylate and Related Precursors
A highly efficient and practical synthesis of this compound has been developed utilizing diethyl acetonedicarboxylate as a central building block. researchgate.net This strategy involves the cyclization of appropriate acrylates with diethyl acetonedicarboxylate, followed by a decarboxylation step to furnish the final spirodione. researchgate.net The use of diethyl acetonedicarboxylate under mild reaction conditions has proven to be an effective method for constructing the 1,3-cyclohexanedione (B196179) framework of the target molecule. researchgate.net This approach is also applicable to the synthesis of related compounds, such as spiro[2.5]octane-5,7-dione. researchgate.net
Approaches Involving Cyclobutanone (B123998) and Enone Intermediates
General synthetic strategies for spirocyclic oxetanes often utilize cyclic ketones as starting materials, suggesting a possible route from cyclobutanone derivatives. The Paternò-Büchi reaction, a cornerstone of oxetane (B1205548) synthesis, involves the photochemical [2+2] cycloaddition between a carbonyl group and an alkene. acs.orgmagtech.com.cn A telescoped three-step sequence for synthesizing functionalized spirocyclic oxetanes has been reported, which employs Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives. rsc.org
Enone intermediates, such as 2-alkylideneoxetanes, are also valuable precursors in oxetane chemistry due to the ring strain-induced reactivity of their exocyclic enol ether. nih.gov These intermediates can undergo a variety of chemical transformations, making them versatile for constructing more complex oxetane-containing molecules. nih.gov
Synthesis via 1-(Oxetan-3-ylidene)propan-2-one and Methyl Malonate
A plausible synthetic route to this compound involves the reaction of 1-(Oxetan-3-ylidene)propan-2-one with a malonate ester, such as methyl malonate. The required precursor, 1-(Oxetan-3-ylidene)propan-2-one, can be prepared from oxetan-3-one and acetylmethylene triphenylphosphorane. ethz.ch Malonate derivatives are well-established reagents in cyclocondensation reactions for the formation of six-membered rings, particularly those containing a 1,3-dicarbonyl system. nih.gov The reaction would likely proceed through a Michael addition of the malonate to the α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent decarboxylation to yield the 6,8-dione portion of the spirocycle.
Advanced Strategies in this compound Synthesis
| Feature | Diethyl Acetonedicarboxylate Route | Traditional Routes (Implied) |
|---|---|---|
| Purification | Chromatography-free researchgate.net | Often require column chromatography |
| Scalability | Readily scalable researchgate.net | May be difficult to scale up |
| Starting Materials | Diethyl acetonedicarboxylate, acrylates researchgate.net | Varied, potentially more complex |
| Reaction Conditions | Mild researchgate.net | Can require harsh conditions or specialized reagents |
Photochemical Routes to Spirocyclic Oxetanes
Photochemical methods offer a powerful and direct approach to the synthesis of the oxetane ring. magtech.com.cn The Paternò-Büchi reaction stands out as a particularly facile and concise method for this transformation. acs.org Recent innovations include the use of visible-light-mediated Paternò-Büchi reactions catalyzed by iridium photosensitizers. nih.govbeilstein-journals.org Complex tricyclic oxetanes have also been synthesized from cyclopentenones through photochemical triple cascade reactions. nih.gov Furthermore, the irradiation of spirodiones in the presence of carbonyl compounds can lead to the regioselective formation of new oxetane rings. tandfonline.com A potential photochemical route to this compound could involve an intramolecular Paternò-Büchi reaction on a suitably designed precursor that already contains the cyclohexane-1,3-dione framework.
| Reaction Name | Description | Relevance to Spiro-oxetanes |
|---|---|---|
| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. acs.orgmagtech.com.cn | A primary and versatile method for forming the oxetane ring in spirocyclic systems. nih.govbeilstein-journals.org |
| Photochemical Cascade | Multi-step reaction initiated by light, forming complex structures in one pot. nih.gov | Can be used to build intricate polycyclic oxetane systems. nih.gov |
| Photocycloreversion | Light-induced cleavage of a C-C bond in a cyclic system, such as an oxetane. acs.org | Used in kinetic resolution to obtain enantioenriched spirocyclic oxetanes. acs.orgscilit.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in the development of modern synthetic routes. For the synthesis of this compound, several key principles can be considered to minimize environmental impact and enhance safety. These include the use of less hazardous chemical syntheses, designing safer chemicals, and maximizing atom economy.
One approach to a greener synthesis of the target molecule involves a tandem synthesis approach starting from diethyl acetonedicarboxylate. This method avoids the need for column chromatography for purification at each step, a significant advantage in terms of reducing solvent waste and energy consumption. The use of milder reaction conditions also contributes to a more environmentally benign process.
Comparative Analysis of Synthetic Pathways
Efficiency and Yield Considerations
| Starting Material | Reagents | Key Steps | Reported Yield | Reference |
| Diethyl acetonedicarboxylate | Acrylates | Cyclization, Decarboxylation | Not specified | researchgate.net |
This table is interactive. Click on the headers to sort the data.
It is important to note that while this general route is established for the parent spiro[3.5]nonane-6,8-dione, specific yields for the 2-oxa analogue have not been detailed in the available literature.
Atom Economy and Sustainability Assessments
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.
A comprehensive sustainability assessment, however, extends beyond atom economy to include factors such as the nature of the solvents used, energy consumption, and the toxicity of reagents. The avoidance of column chromatography in the aforementioned tandem synthesis significantly enhances its sustainability profile by reducing the use of volatile organic compounds. researchgate.net
Further research is required to quantify the atom economy and conduct a full life-cycle assessment for the synthesis of this compound to provide a complete picture of its environmental footprint.
Chemical Reactivity and Derivatization of 2 Oxaspiro 3.5 Nonane 6,8 Dione
Reactive Sites and Functional Group Interconversions on the 2-Oxaspiro[3.5]nonane-6,8-dione Scaffold
The this compound molecule possesses several reactive sites amenable to chemical modification. The primary sites of reactivity are the carbonyl groups of the dione (B5365651) moiety, the acidic α-protons adjacent to these carbonyls, and the strained oxetane (B1205548) ring.
The 1,3-dione system exists in equilibrium with its enol tautomer. wikipedia.org This tautomerization is a crucial aspect of its reactivity, as the enol form provides a nucleophilic double bond, while the diketone form contains electrophilic carbonyl carbons. The methylene (B1212753) group situated between the two carbonyls (C7) is particularly acidic due to the electron-withdrawing effect of both adjacent carbonyl groups, allowing for facile deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Functional group interconversions can be envisioned at several positions. The carbonyl groups can be reduced to hydroxyl groups or converted to other functionalities such as imines or hydrazones. The oxetane ring, while relatively stable, can undergo ring-opening reactions under specific conditions, providing a pathway to more complex structures.
Nucleophilic and Electrophilic Reactivity of the Dione Moiety
The dione moiety of this compound exhibits both nucleophilic and electrophilic character. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The acidity of the α-protons allows for the formation of a nucleophilic enolate under basic conditions.
Table 1: Predicted Reactivity of the Dione Moiety
| Reagent Type | Expected Reaction | Product Type |
|---|---|---|
| Nucleophiles (e.g., organometallics, hydrides) | Addition to carbonyl groups | Alcohols |
| Electrophiles (e.g., alkyl halides, acyl chlorides) | Alkylation or acylation at the α-carbon (via enolate) | Substituted diones |
The reactivity of the dione is analogous to that of 1,3-cyclohexanedione (B196179), which is known to participate in a wide range of reactions. sigmaaldrich.comacs.org These include Michael additions, aldol (B89426) condensations, and Knoevenagel condensations. researchgate.netresearchgate.net
Transformations Involving the Oxetane Ring
The oxetane ring is a four-membered ether that possesses significant ring strain (approximately 106 kJ·mol⁻¹). nih.gov This strain makes the ring susceptible to cleavage under acidic or nucleophilic conditions, although it is generally more stable than the corresponding epoxide.
Ring-opening reactions of oxetanes can be initiated by Lewis acids or strong nucleophiles, typically leading to the formation of 1,3-difunctionalized compounds. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the oxetane ring. For this compound, the spirocyclic nature of the oxetane suggests that ring-opening could lead to the formation of more complex polycyclic or functionalized carbocyclic systems. For instance, acid-catalyzed rearrangement of similar spiro-oxetanes can lead to the formation of cyclobutanones or tetrahydrofurans. nih.gov
Synthesis of Functionalized this compound Derivatives
The derivatization of this compound can be achieved through various reactions targeting the dione functionality.
Acylation of the enolate of this compound would be expected to occur at the α-carbon (C7). This reaction, typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base, would introduce an acyl group at the position between the two carbonyls. This transformation is a common strategy for the functionalization of β-diketones. mdpi.com
Table 2: Hypothetical Acylation of this compound
| Acylating Agent | Base | Expected Product |
|---|---|---|
| Acetyl chloride | Pyridine | 7-Acetyl-2-oxaspiro[3.5]nonane-6,8-dione |
Condensation reactions, such as the Knoevenagel or aldol condensation, are characteristic reactions of 1,3-dicarbonyl compounds. researchgate.net In the case of this compound, reaction with an aldehyde or ketone in the presence of a catalytic amount of base would likely lead to the formation of a new carbon-carbon bond at the C7 position, followed by dehydration to yield an α,β-unsaturated system. Condensation of 1,3-cyclohexanedione with aromatic aldehydes is a well-established method for the synthesis of xanthene derivatives. researchgate.net A similar reactivity would be anticipated for this compound.
Table 3: Predicted Products of Condensation Reactions
| Aldehyde/Ketone | Catalyst | Expected Product Type |
|---|---|---|
| Benzaldehyde | Piperidine | 7-Benzylidene-2-oxaspiro[3.5]nonane-6,8-dione |
The carbonyl groups of the dione moiety are expected to react with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.org This reaction is a standard method for the characterization and derivatization of aldehydes and ketones. The reaction of this compound with one equivalent of hydrazine would likely yield a monohydrazone, while reaction with excess hydrazine could potentially lead to the formation of a dihydrazone or a cyclized pyrazole (B372694) derivative, a known reaction pathway for 1,3-diketones. wikipedia.org The synthesis of hydrazones from 1,3-diketo moieties is a well-documented process. rsyn.orgresearchgate.net
Table 4: Potential Hydrazone Derivatives
| Hydrazine Reagent | Expected Product |
|---|---|
| Hydrazine hydrate | This compound monohydrazone |
| Phenylhydrazine | This compound phenylhydrazone |
Spectroscopic and Analytical Characterization of 2 Oxaspiro 3.5 Nonane 6,8 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data is currently available for the NMR spectroscopic analysis of 2-Oxaspiro[3.5]nonane-6,8-dione.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the protons in this compound, have not been reported in scientific literature.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
There are no published studies utilizing advanced NMR techniques, such as COSY, HSQC, or HMBC, for the structural confirmation of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Specific mass spectrometry data for this compound is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS)
No high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental formula of this compound, has been published. labcompare.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
There are no available LC-MS studies detailing the retention time and mass spectrometric fragmentation of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to be characterized by the vibrational frequencies of its constituent bonds. The most prominent absorption bands would arise from the carbonyl (C=O) groups of the dione (B5365651) ring and the C-O-C ether linkage of the oxetane (B1205548) ring.
The 1,3-dione system in the six-membered ring would likely exhibit characteristic carbonyl stretching vibrations. Typically, the C=O stretching frequency for a six-membered ring ketone is around 1715 cm⁻¹. The presence of two carbonyl groups could lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct peaks or a broadened absorption band in this region.
The oxetane ring, a four-membered cyclic ether, would be identified by the C-O-C stretching vibrations. The ether linkage in a strained ring system like oxetane usually shows a characteristic absorption band in the region of 950-1000 cm⁻¹. The C-H bonds of the methylene (B1212753) groups in the cyclohexane (B81311) and oxetane rings would produce stretching vibrations typically observed between 2850 and 3000 cm⁻¹.
A theoretical IR spectrum for this compound is summarized in the table below, based on characteristic functional group frequencies.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ketone) | Stretching | 1700 - 1725 |
| C-O-C (Ether) | Stretching | 950 - 1000 |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like this compound. While specific experimental conditions for this compound are not published, a reversed-phase HPLC method would likely be effective. A C18 column would be a suitable stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. sigmaaldrich.comsigmaaldrich.com
Detection would most likely be performed using a UV detector. The carbonyl groups in the dione ring are expected to exhibit UV absorbance, allowing for quantitative analysis. The retention time of the compound would be dependent on the specific conditions, including the mobile phase composition, flow rate, and column temperature.
A hypothetical set of HPLC parameters for the analysis of this compound is presented below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a mixture. For this compound, GC-MS analysis would provide information on its molecular weight and fragmentation pattern, which is useful for structural elucidation and the identification of related impurities. nih.gov
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 154.16 g/mol . guidechem.com The fragmentation pattern would be influenced by the spirocyclic structure, with characteristic losses of small molecules such as carbon monoxide (CO) from the dione ring and fragmentation of the oxetane ring. The fragmentation of the core structure can provide valuable information for identifying related compounds and impurities. nih.gov
During the synthesis of this compound, Thin Layer Chromatography (TLC) would be used to monitor the progress of the reaction and to identify the optimal solvent system for purification by column chromatography. orgsyn.org A silica (B1680970) gel plate would serve as the stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, would be used as the mobile phase. The spots on the TLC plate can be visualized using a UV lamp or by staining with an appropriate agent like potassium permanganate. orgsyn.org
For the purification of the crude product, column chromatography using silica gel as the stationary phase would be employed. orgsyn.org The solvent system identified through TLC analysis would be used to elute the compound from the column, separating it from starting materials and byproducts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. uobabylon.edu.iq The 1,3-dione moiety in this compound contains carbonyl groups, which act as chromophores.
Carbonyl compounds typically exhibit two types of electronic transitions: a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths (below 200 nm). masterorganicchemistry.com The presence of the β-dicarbonyl system may influence the position and intensity of these absorptions. optica.orgresearchgate.netresearchgate.net The λmax for the n → π* transition is expected to be in the near-UV region.
A hypothetical UV-Vis absorption profile for this compound in a solvent like ethanol (B145695) is outlined in the table below.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → π | ~280 | Low |
| π → π | <200 | High |
Computational and Theoretical Studies of 2 Oxaspiro 3.5 Nonane 6,8 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies on the quantum chemical calculations of the electronic structure and reactivity of 2-Oxaspiro[3.5]nonane-6,8-dione were found. Such a study would typically involve determining properties like HOMO-LUMO energy levels, electrostatic potential maps, and atomic charges to predict its chemical behavior.
Conformational Analysis and Molecular Dynamics Simulations
There are no available reports on the conformational analysis or molecular dynamics simulations for this compound. This type of research would investigate the molecule's flexibility, preferred three-dimensional shapes (conformers), and dynamic behavior over time.
Prediction of Spectroscopic Parameters
Detailed theoretical predictions of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound are not present in the available literature.
Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Modeling
No information on Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) modeling for this compound could be located. These studies are crucial for understanding how the molecule's chemical structure influences its physical properties and biological activities, respectively.
Advanced Research Applications of 2 Oxaspiro 3.5 Nonane 6,8 Dione
Applications in Organic Synthesis
The reactivity of the dione (B5365651) and the strained oxetane (B1205548) ring in 2-Oxaspiro[3.5]nonane-6,8-dione make it a dynamic tool for synthetic chemists. It provides a platform for the construction of intricate molecular frameworks and the introduction of diverse functionalities.
As a Versatile Building Block for Complex Molecular Architectures
The rigid, three-dimensional structure of this compound serves as an excellent starting point for the synthesis of complex molecules. The spirocyclic core imparts a defined spatial arrangement of substituents, which is a desirable feature in the design of molecules with specific biological or material properties. While direct examples of its use in the synthesis of highly complex natural products are still emerging, its utility as a building block is evident in the construction of novel chemical entities.
Precursor in the Synthesis of Diverse Organic Compounds with Enhanced Functionalities
This compound is a precursor to a variety of organic compounds with enhanced functionalities. For instance, derivatives such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized and explored as bioisosteres of pipecolic acid. univ.kiev.uauniv.kiev.ua The incorporation of this spirocyclic amino acid into the structure of the local anesthetic Bupivacaine led to an analog with comparable activity, but significantly lower toxicity and increased water solubility. univ.kiev.ua This highlights the potential of using the 2-oxaspiro[3.5]nonane framework to fine-tune the physicochemical and pharmacological properties of bioactive molecules. univ.kiev.uauniv.kiev.ua
Role in the Synthesis of Related Spirocyclic Systems
The 2-oxaspiro[3.5]nonane skeleton can be chemically manipulated to generate other related spirocyclic systems. For example, synthetic routes have been developed to produce various substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems. researchgate.net These transformations often involve multi-step sequences that may include ring-opening of the oxetane, followed by cyclization with appropriate reagents to form new heterocyclic rings. The synthesis of a spirocyclic oxetane-fused benzimidazole (B57391) has also been reported, demonstrating the versatility of the spiro-oxetane motif in creating novel tetracyclic systems. mdpi.com
Applications in Medicinal Chemistry and Drug Discovery
The inherent three-dimensionality and novelty of the 2-oxaspiro[3.5]nonane scaffold make it an attractive template for the design of new drugs. Its derivatives have been investigated for a range of biological activities.
Design and Synthesis of Novel Therapeutic Agents Utilizing the Spirocyclic Scaffold
The concept of "escaping from flatland" in drug design emphasizes the importance of three-dimensional molecular shapes for improving pharmacological properties. univ.kiev.ua Spirocyclic scaffolds like 2-oxaspiro[3.5]nonane are ideal for this purpose. Researchers have synthesized functionalized derivatives of related spirocycles like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid for incorporation into bioactive compounds. univ.kiev.uauniv.kiev.ua These efforts aim to enhance properties such as metabolic stability, lipophilicity, and water solubility, which are critical for the development of effective therapeutic agents. univ.kiev.ua
Exploration of Biological Activities of this compound Derivatives
Derivatives of oxaspirocyclic compounds have shown a wide array of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties. mdpi.com While specific biological activity data for this compound itself is not extensively documented in publicly available literature, the broader class of oxaspirocyclic compounds serves as a promising area for the discovery of new bioactive molecules. mdpi.com For example, the synthesis of quinone analogues of a spirocyclic oxetane fused benzimidazole is being pursued for anti-cancer studies. mdpi.com The exploration of derivatives of the 2-oxaspiro[3.5]nonane scaffold is an active area of research with the potential to yield novel therapeutic leads.
Studies on Anti-Apoptotic Protein Inhibition (e.g., Bcl-2)
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), with anti-apoptotic members like Bcl-2 itself being key targets in cancer therapy. berkeley.edunih.govyoutube.com Overexpression of these proteins allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to treatment. nih.govyoutube.com
Notably, this compound has been utilized as a key intermediate in the synthesis of N-(phenylsulfonyl)benzamides, which are investigated as Bcl-2 inhibitors. google.comgoogle.com This highlights the role of the spiro compound as a foundational building block for creating more complex molecules designed to target the hydrophobic groove of anti-apoptotic proteins. nih.govgoogle.com
Furthermore, studies on related spiro compounds have demonstrated direct effects on the Bcl-2 pathway. A library of novel spiro-4H-pyran derivatives was synthesized and shown to induce apoptosis in A549 lung cancer cells. rsc.org The mechanism was confirmed to involve the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org
Table 1: Activity of a Spiro-4H-pyran Derivative in A549 Cancer Cells
| Compound | Activity | Mechanism |
|---|---|---|
| Spiro-4H-pyran derivative (5a) | Induces apoptosis | Up-regulated Bax expression, Down-regulated Bcl-2 expression |
Data sourced from a study on novel spiro-4H-pyran derivatives. rsc.org
Enzyme Inhibition Studies (e.g., Type II Dihydrofolate Reductase, Lipoxygenase for analogs)
Enzyme inhibition is a fundamental strategy in drug discovery. While direct studies on this compound as an enzyme inhibitor are not prominent, research on related spiro compounds and their analogs demonstrates significant potential in this area.
Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma, arthritis, and cancer. researchgate.netnih.gov Consequently, LOX inhibitors are of great therapeutic interest. Various natural and synthetic compounds are known to inhibit LOX. nih.gov Studies have shown that certain caffeic acid derivatives are potent and selective inhibitors of 5-lipoxygenase (5-LO), with some exhibiting IC₅₀ values in the nanomolar range. nih.gov
Research on the inhibitory effects of various chemical compounds on lipoxygenase has identified several potent inhibitors. researchgate.net While not exclusively focused on spiro compounds, this data provides a benchmark for the potency that can be achieved.
Table 2: Lipoxygenase Inhibitory Activity of Various Compounds
| Compound | IC₅₀ (ng/mL) |
|---|---|
| Atorvastatin | 0.2 ± 0.1 |
| Ascorbic acid | 0.2 ± 0.1 |
| Phloridzin | 0.2 ± 0.1 |
| Vanadium sulphate | 0.2 ± 0.1 |
| Nicotinic acid | 0.3 ± 0.1 |
| Benzoic acid | 9.4 ± 0.8 |
IC₅₀ is a measure of the concentration of a substance needed to inhibit a biological process by 50%. wikipedia.org Data sourced from a study on lipoxygenase inhibitory activities. researchgate.net
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer drugs. nih.gov While specific studies targeting DHFR with this compound are not widely documented, the development of novel antifolates often involves diverse chemical scaffolds to overcome resistance. nih.gov The unique structural properties of spirocycles could potentially be exploited to design novel DHFR inhibitors.
Antimicrobial, Anticancer, and Anti-inflammatory Potential of Related Spiro Compounds
The versatility of the spiro scaffold is evident in the broad range of biological activities exhibited by its derivatives.
Antimicrobial Potential: Numerous spiro compounds have been synthesized and evaluated for their antimicrobial properties. researchgate.net For instance, spiro-4H-pyran derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. rsc.orgnih.gov A specific derivative containing both an indole (B1671886) and a cytosine-like ring was found to be particularly effective, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against clinical isolates of S. aureus. nih.gov Similarly, spiro-4-thiazolidinones derived from 5-fluoro and 5-iodo indole-2,3-dione have demonstrated significant activity against various bacteria and fungi.
Table 3: Antimicrobial Activity of a Spiro-aminopyran Derivative (5d)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (Clinical Isolate) | 32 |
| Streptococcus pyogenes (Clinical Isolate) | 64 |
Data sourced from a study on the antimicrobial activity of spiro-4H-pyran derivatives. nih.gov
Anticancer and Anti-inflammatory Potential: Spiro compounds are a significant class of frameworks with promising anticancer potential. nih.gov Derivatives such as spiro-3-indolin-2-ones have shown potent antiproliferative properties against various human cancer cell lines, including MCF7 (breast), HCT116 (colon), and A431 (skin). nih.gov One such compound, 6m, exhibited an IC₅₀ value of 3.597 µM against the MCF7 cell line. nih.gov The mechanism for some of these compounds involves the inhibition of key signaling proteins like EGFR and VEGFR-2. nih.gov
The anti-inflammatory potential of spiro compounds is often linked to their ability to inhibit enzymes like lipoxygenase and cyclooxygenase (COX). nih.gov Spirochromones, for example, are known for their anti-inflammatory properties. nih.gov
Investigation of Molecular Mechanisms of Action and Biological Interactions
The biological activity of spiro compounds stems from their unique, rigid, and three-dimensional structures, which allow for precise interactions with biological targets. wikipedia.org The spiroketal motif, for example, introduces a non-planar structure that is of increasing interest in structure-based drug design. wikipedia.org
The molecular mechanisms of these compounds are diverse. As seen with spiro-4H-pyran derivatives, they can modulate the intrinsic apoptosis pathway by altering the expression levels of Bcl-2 family proteins. rsc.org In the case of spiro-3-indolin-2-ones, the anticancer effect is achieved through multi-targeted inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.gov The interaction is believed to occur at the enzyme's active site, where the spiro scaffold orients the pharmacophoric elements for optimal binding.
Spirocyclic Scaffolds as Bioisosteres in Drug Lead Optimization
A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. Spirocyclic scaffolds are increasingly used as bioisosteres to address challenges in drug development. nih.gov
Replacing planar, aromatic structures with three-dimensional spirocycles can lead to significant improvements in a drug candidate's physicochemical properties. These improvements often include:
Enhanced Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to better solubility.
Improved Metabolic Stability: The introduction of a spiro center can block sites of metabolism, increasing the drug's half-life.
Controlled Conformation: The rigidity of the spirocyclic system can lock the molecule's conformation, optimizing the orientation of binding elements for a specific target. nih.gov This can lead to improved efficacy and selectivity, reducing off-target effects.
Applications in Materials Science
While the primary research focus for spiro-compounds has been in medicinal chemistry, their unique structural features also make them candidates for applications in materials science.
Role as an Intermediate in the Preparation of Novel Materials for Organic Electronics
Spiro compounds, in general, have been investigated for applications in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The spiro configuration can provide thermal and morphological stability to amorphous thin films, which is crucial for the longevity and performance of electronic devices.
However, specific research detailing the role of this compound as an intermediate in the preparation of novel materials for organic electronics is not widely available in the current literature. The synthesis of spiroketals is a well-established area of organic chemistry, suggesting that building blocks like this compound could potentially be adapted for the creation of new functional materials. acs.orgrsc.orgresearchgate.net
Future Perspectives and Emerging Research Directions
Unexplored Synthetic Methodologies and Catalytic Approaches
The synthesis of spiroketals has evolved significantly from traditional methods that often rely on harsh acidic conditions for dehydrative cyclization. wikipedia.orgthieme-connect.com While effective, these methods can lack stereocontrol and are incompatible with sensitive functional groups. thieme-connect.com Future research into the synthesis of 2-Oxaspiro[3.5]nonane-6,8-dione would likely focus on modern, milder, and more selective catalytic approaches.
Transition-metal catalysis represents a rapidly growing field in spiroketal synthesis. thieme-connect.comrsc.org Catalysts based on gold, palladium, and indium have shown remarkable efficiency in promoting spiroketalization reactions under mild conditions. acs.orgresearchgate.net For instance, gold-catalyzed cyclization of monopropargylic triols and palladium-catalyzed reactions of ketoallylic diols are powerful methods for forming spiroketal structures. acs.org These approaches offer the potential for high yields and excellent diastereoselectivity, which would be crucial for producing specific stereoisomers of this compound. acs.org The development of asymmetric catalytic systems, perhaps using chiral ligands, could provide enantioselective routes to this compound, a critical aspect for pharmaceutical applications. researchgate.net
Another promising avenue is the use of diversity-oriented synthesis. mskcc.org Methodologies that allow for the systematic creation of a library of stereochemically diverse spiroketals are highly valuable for biological screening. mskcc.org Developing kinetically controlled spiroketal-forming reactions, as opposed to thermodynamically controlled ones, would provide access to less stable isomers that may possess unique biological activities. mskcc.orgnih.gov
Table 1: Potential Catalytic Approaches for this compound Synthesis
| Catalytic System | Precursor Type (Example) | Key Advantages | Reference |
|---|---|---|---|
| Gold (Au) Catalysis | Monopropargylic triols | High efficiency, mild conditions, rapid reactions. | acs.org |
| Palladium (Pd) Catalysis | Dihydroxy ketone equivalents, ketoallylic diols | Enables use of new synthons, high yields. | thieme-connect.comacs.org |
| Indium (In) Catalysis | o-(hydroxyalkynyl)benzyl alcohols | Mild reaction conditions, low catalyst loading. | researchgate.net |
Advancements in Biological Profiling and Target Identification
The spiroketal moiety is a well-established "privileged scaffold" in drug discovery, found in numerous natural products with potent biological activities, including anticancer, antiparasitic, and antifungal properties. rsc.orgrsc.orgwikipedia.org While the specific biological profile of this compound is not yet documented, its structure suggests it could be a valuable candidate for extensive biological screening.
Future research should involve screening this compound against a wide array of biological targets. Given the prevalence of spiroketals in natural products isolated from sources like traditional Chinese medicine, initial profiling could focus on areas where these compounds have shown promise. rsc.orgnih.gov The rigid conformation of the spiroketal core is often directly involved in binding to biological targets, making it a key pharmacophore. rsc.orgthieme-connect.com
Modern techniques in chemical biology and proteomics can accelerate target identification. High-throughput screening (HTS) of this compound against diverse cell lines and enzyme panels could rapidly identify potential therapeutic areas. Should any "hits" be discovered, subsequent target deconvolution studies using methods like affinity chromatography or activity-based protein profiling would be necessary to identify the specific molecular targets. The design and synthesis of derivatives with tailored functional groups could then be used to optimize potency and selectivity. ontosight.ai
Novel Applications in Interdisciplinary Fields (e.g., Chemical Biology, Nanotechnology)
Beyond medicine, the unique three-dimensional structure of spiro compounds makes them attractive for applications in materials science and nanotechnology. nih.govwiley.com
In the field of nanotechnology , spiro-fused compounds are being intensively studied for their use in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Their rigid, perpendicular structure helps to improve the morphological stability and thermal properties of materials used in these devices. researchgate.net Spiro compounds can be engineered to have specific electronic properties, serving as host materials or emitters in OLEDs. acs.org Future research could explore the synthesis of derivatives of this compound to tailor its photophysical and electronic properties for potential use in organic electronics. nih.gov
In chemical biology , this compound could serve as a core scaffold for creating chemical probes to study biological processes. Its relatively simple structure could be functionalized with reporter tags (like fluorophores) or reactive groups for covalent labeling of target proteins. As part of a diversity-oriented synthesis approach, libraries of related spiroketals could be generated to probe a wide range of biological functions. mskcc.org
Table 2: Potential Interdisciplinary Applications
| Field | Potential Application | Rationale | Key Research Direction |
|---|---|---|---|
| Nanotechnology | Organic Light-Emitting Diodes (OLEDs) | Rigid spiro structure provides thermal and morphological stability. | Synthesis of derivatives with tailored electronic and photophysical properties. |
| Chemical Biology | Chemical Probes | Core scaffold for creating tools to study biological pathways. | Functionalization with reporter tags and reactive groups. |
Sustainable Production and Environmental Impact Considerations
As with any chemical compound intended for broader use, the development of sustainable production methods and an understanding of its environmental fate are crucial.
Future synthetic strategies for this compound should prioritize principles of green chemistry. This includes the use of catalytic methods over stoichiometric reagents to reduce waste, employing safer solvents, and designing energy-efficient processes. acs.org Atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, would be highly desirable. acs.org
The environmental impact of this compound is currently unknown. Studies would be required to assess its persistence, bioaccumulation, and toxicity. Research on other spiroketal compounds, such as the insecticide spirotetramat, demonstrates the importance of understanding their behavior in the environment. nih.gov For spirotetramat, studies have focused on its hydrolysis and degradation in water under various conditions (e.g., pH, light, temperature) and identifying its degradation products. nih.gov Similar investigations would be necessary for this compound to ensure its environmental safety before any large-scale application could be considered.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxaspiro[3.5]nonane-6,8-dione, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The synthesis of spiro compounds like this compound often involves transition metal-mediated cycloaddition reactions. For example, cobalt(I)-mediated formal (2 + 2 + 3) cycloadditions of enediynes can generate bicyclic diones with spiro frameworks . Key parameters include:
- Catalyst selection : Co(I) complexes are critical for stabilizing intermediates.
- Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance regioselectivity.
Yield optimization requires monitoring via TLC/HPLC and post-reaction acidification to isolate products .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., spiro carbon vicinal protons at δ 1.8–2.5 ppm). C NMR confirms carbonyl carbons (δ 170–210 ppm) and spiro atom connectivity .
- IR : Strong absorption bands near 1750 cm indicate ketone groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 154.17 for CHO) .
Purity is assessed via HPLC (≥97% by area normalization) .
Q. What are the structural implications of the spiro atom in this compound?
- Methodological Answer : The spiro carbon (shared between two rings) imposes steric constraints, reducing conformational flexibility. X-ray crystallography reveals bond angles (~109.5°) and torsional strain, which influence reactivity. Computational DFT studies can model ring strain and predict stability .
Advanced Research Questions
Q. How do computational studies explain the reactivity of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Polar solvents stabilize charge-separated intermediates in reactions like nucleophilic additions. For example, water enhances hydrogen bonding with carbonyl groups, altering reaction pathways compared to non-polar solvents (e.g., toluene) .
Q. What metabolic pathways are hypothesized for this compound in biological systems?
- Methodological Answer : Analogous to benzoquinone metabolism, potential pathways include:
- Reduction : NADPH-dependent reductases convert diones to catechols.
- Conjugation : Glutathione (GSH) or N-acetylcysteine (NAC) adducts form via Michael addition, detectable via LC-MS/MS .
- Phase II metabolism : Sulfation/glucuronidation by SULT/UGT enzymes.
Cell-based assays (e.g., A549 or HBEC-KT lines) with H-labeled compound track distribution (organic/aqueous phases) .
Q. How can cobalt-mediated cycloadditions be optimized to minimize byproducts in spiro-dione synthesis?
- Methodological Answer :
- Ligand design : Bulky ligands (e.g., phosphines) suppress undesired fragmentation.
- Substrate preorganization : Enediyne substituents (e.g., electron-withdrawing groups) stabilize transition states.
- Acidic workup : Post-reaction treatment (e.g., HCl) rearranges intermediates into target products .
Byproduct analysis via GC-MS identifies competing pathways (e.g., [4+2] vs. [2+2+3] cycloadditions) .
Q. What strategies resolve contradictions in spectroscopic data for spiro-dione derivatives?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. Approaches include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).
- Isotopic labeling : C-enriched compounds clarify ambiguous signals.
- Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
